molecular formula C2H3NNaO2+ B13391714 Sodium diformamide

Sodium diformamide

Cat. No.: B13391714
M. Wt: 96.04 g/mol
InChI Key: QJXDSDLNUKLDBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-formyl-, sodium salt (9CI) can be synthesized through the reaction of formamide with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of Formamide, N-formyl-, sodium salt (9CI) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then packaged and stored under inert atmosphere conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-formyl-, sodium salt (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Formamide, N-formyl-, sodium salt (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-formyl-, sodium salt (9CI) involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Formamide, N-formyl-, sodium salt (9CI) can be compared with other similar compounds such as:

Formamide, N-formyl-, sodium salt (9CI) is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its non-sodium counterparts .

Properties

Molecular Formula

C2H3NNaO2+

Molecular Weight

96.04 g/mol

IUPAC Name

sodium;N-formylformamide

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1

InChI Key

QJXDSDLNUKLDBP-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC=O.[Na+]

Origin of Product

United States

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